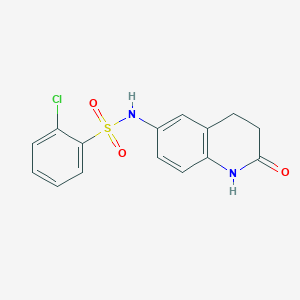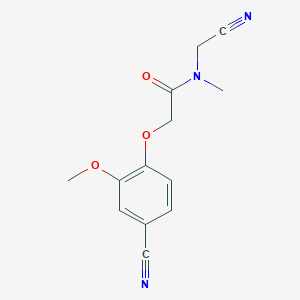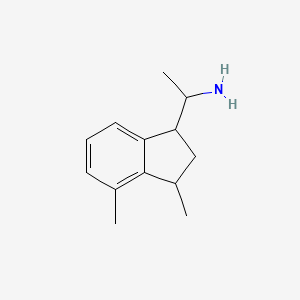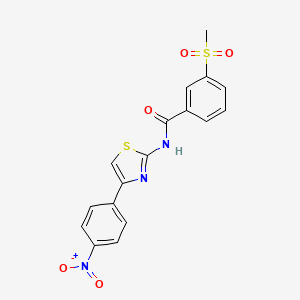
2-(2-(4-(ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(4-(ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide is a synthetic compound that belongs to the class of thienylacetamides. This compound has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. In
Scientific Research Applications
Synthesis and Characterization
- A study involved synthesizing 2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide using the Gewald reaction, a versatile method for preparing thiophene derivatives. This compound was further treated with various aryl aldehydes to yield new Schiff bases, characterized by IR, NMR, and mass spectral data, highlighting its utility in synthetic chemistry (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Antimicrobial Activity
- The antimicrobial activity of some Schiff bases of 2-Amino-4-(4-acetamido phenyl)thiophene-3-carboxamide was studied, providing insights into its potential application in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
CNS Depressant Activity
- Another research focused on synthesizing Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and screening them for CNS depressant activity. This study highlights its potential application in CNS-related therapeutic areas (Bhattacharjee, Saravanan, & Mohan, 2011).
PARP Inhibition for Cancer Treatment
- The compound's derivatives were also investigated as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can potentiate radiotherapy and chemotherapy of cancer, thus indicating its potential in cancer therapeutics (Shinkwin, Whish, & Threadgill, 1999).
Antipathogenic Activity
- A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, which include modifications of thiophene-3-carboxamide, indicates its potential in developing anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-3-21-12-6-4-11(5-7-12)10-14(19)18-16-13(8-9-22-16)15(20)17-2/h4-9H,3,10H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESXHETXSHGORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2441967.png)

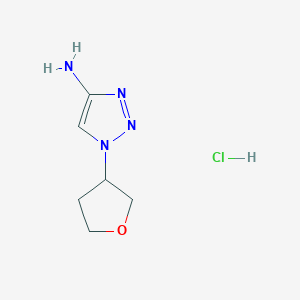

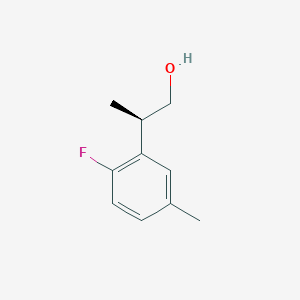
![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B2441973.png)

